molecular formula C8H7IN2 B572651 6-Iodo-1-methyl-1H-indazole CAS No. 1214899-83-8

6-Iodo-1-methyl-1H-indazole

Cat. No. B572651
CAS RN: 1214899-83-8
M. Wt: 258.062
InChI Key: ZOBWRJCBLYMZHH-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1214899-83-8 . It has a molecular weight of 258.06 and a linear formula of C8H7IN2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is used as an intermediate to synthesize inhibitors of Chk1 .


Synthesis Analysis

The synthesis of indazoles, including 6-Iodo-1-methyl-1H-indazole, involves various methods such as 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Other methods include CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular structure of 6-Iodo-1-methyl-1H-indazole is represented by the linear formula C8H7IN2 . The compound is solid in physical form .


Chemical Reactions Analysis

The chemical reactions involving 6-Iodo-1-methyl-1H-indazole are complex and involve several steps. For instance, Revill P. and co-worker synthesized Axitinib by iodination of 6-iodo-1H-indazole to give 3,6-di iodo- 1H-indazole, which on further reaction with 2- mercapto-N-methylbenzenesulfinamide gives 2- (3-iodo-1Hindazol-6-ylthio)-N-methylbenzamide .


Physical And Chemical Properties Analysis

6-Iodo-1-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 258.06 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Target of Action

6-Iodo-1-methyl-1H-indazole is an intermediate used to synthesize inhibitors of Chk1 . Chk1, or Checkpoint Kinase 1, plays a significant role in DNA damage response and cell cycle regulation. It is often targeted in cancer therapies due to its role in cell proliferation .

Mode of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Biochemical Pathways

Indazole-containing compounds, such as 6-Iodo-1-methyl-1H-indazole, are known to affect various biochemical pathways. For instance, they can suppress the immune system via the kynurenine pathway by two mechanisms: tryptophan depletion and toxicity of the metabolites in the kynurenine pathway .

Result of Action

The result of the action of 6-Iodo-1-methyl-1H-indazole can vary depending on the specific target and the biological context. For instance, when used as an intermediate in the synthesis of Chk1 inhibitors, it can contribute to the inhibition of cell proliferation, which is particularly relevant in the context of cancer therapies .

Action Environment

The action, efficacy, and stability of 6-Iodo-1-methyl-1H-indazole can be influenced by various environmental factors. These can include the specific biological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also impact the stability of the compound .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

6-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680929
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214899-83-8
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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